N-(1-methyl-1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(1-methyl-1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features both indole and tetrazole moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common route might include:
Formation of the Indole Moiety: Starting from a suitable precursor, such as an aniline derivative, the indole ring can be constructed through a Fischer indole synthesis.
Tetrazole Formation: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling Reactions: The indole and tetrazole intermediates can be coupled using amide bond formation techniques, such as using carbodiimide reagents (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could potentially modify the tetrazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzamide or indole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(1-methyl-1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with indole and tetrazole groups can interact with proteins, enzymes, or receptors, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-indol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
- N-(1-methyl-1H-indol-4-yl)-4-(5-phenyl-1H-tetrazol-1-yl)benzamide
Uniqueness
N-(1-methyl-1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the specific positioning of the methyl groups and the combination of indole and tetrazole rings, which may confer distinct biological activities or chemical properties compared to its analogs.
Properties
Molecular Formula |
C18H16N6O |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1-methylindol-4-yl)-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H16N6O/c1-12-20-21-22-24(12)14-8-6-13(7-9-14)18(25)19-16-4-3-5-17-15(16)10-11-23(17)2/h3-11H,1-2H3,(H,19,25) |
InChI Key |
ICAGBYRRQQQMJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=C4C=CN(C4=CC=C3)C |
Origin of Product |
United States |
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